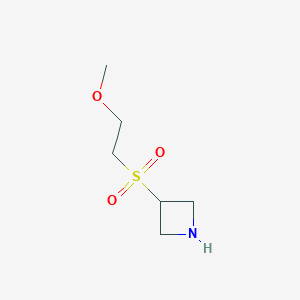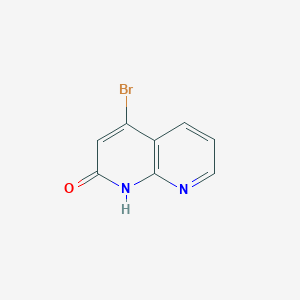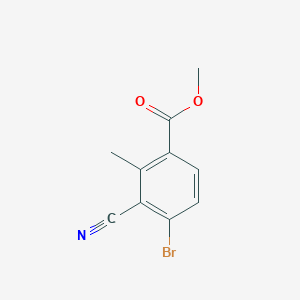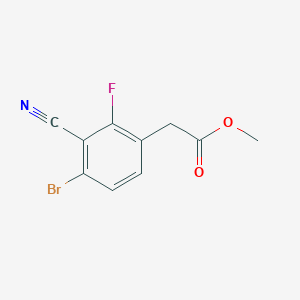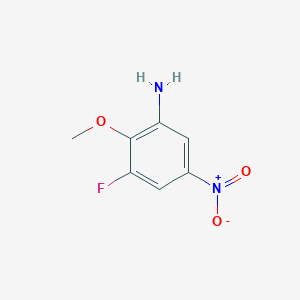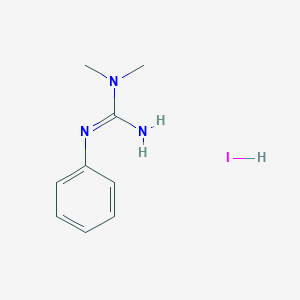
1,1-Dimethyl-2-phenylguanidine hydroiodide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1,1-Dimethyl-2-phenylguanidine hydroiodide is C9H14IN3 . The average mass is 291.132 Da and the monoisotopic mass is 291.023224 Da .Physical And Chemical Properties Analysis
1,1-Dimethyl-2-phenylguanidine hydroiodide has a molecular weight of 291.13 g/mol. For more detailed physical and chemical properties, you may need to refer to specific databases or resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1,1-Dimethyl-2-phenylguanidine hydroiodide is involved in the synthesis of various chemical compounds. For example, it plays a role in the formation of iodine inclusion compounds, such as in the study by Megen, Jablonka, and Reiss (2014), where 2,2-dimethylpropane-1,3-diamine reacted with hydroiodic acid and iodine to form new polyiodides (Megen, Jablonka, & Reiss, 2014). These compounds are characterized using spectroscopic methods and powder diffraction, emphasizing the compound's utility in creating novel structures and analyzing their properties.
Role in Heterocyclic Synthesis
This compound is also significant in heterocyclic synthesis. For instance, Fadda et al. (2012) utilized similar compounds in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives (Fadda, Etman, El-Seidy, & Elattar, 2012). These derivatives have potential applications in various fields, including pharmaceuticals and material science.
Antimicrobial Activity
Research by Reddy et al. (2009) demonstrated the synthesis of compounds using dimethylguanidine as a catalyst, which showed higher antimicrobial activity than standard compounds (Reddy, Reddy, Reddy, Kumar, Reddy, & Reddy, 2009). This highlights the potential application of 1,1-Dimethyl-2-phenylguanidine hydroiodide in developing new antimicrobial agents.
Applications in Polymer Science
In the field of polymer science, Liu et al. (2014) developed a strategy for synthesizing guanidinium-functionalized polymers with improved stability (Liu, Li, Dai, Wang, Jin, & Bai, 2014). The use of 1,1-Dimethyl-2-phenylguanidine hydroiodide in this context could be critical for enhancing the properties of polymers, particularly for applications in membrane technology and material engineering.
Applications in Organic Chemistry
In organic chemistry, the compound is used for synthesizing various organic complexes. As demonstrated by Kawahata et al. (2005), o-phenylenebis(N,N'-dimethyl-N,N'-ethylene)guanidine, a derivative of this compound, was used as a hydrogen acceptor in forming crystalline complexes (Kawahata, Yamaguchi, & Ishikawa, 2005). This research exemplifies its utility in creating novel organic structures and studying their properties.
Eigenschaften
IUPAC Name |
1,1-dimethyl-2-phenylguanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.HI/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYVMYXLICMVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2-phenylguanidine hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



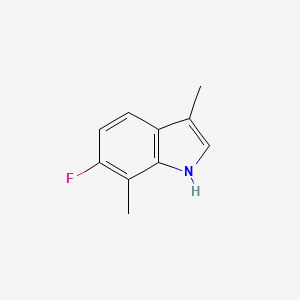
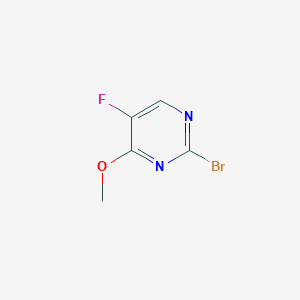
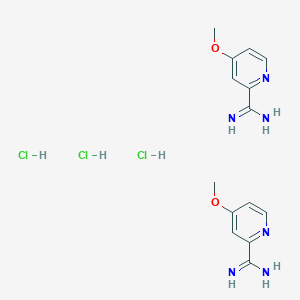
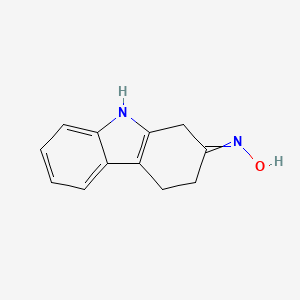
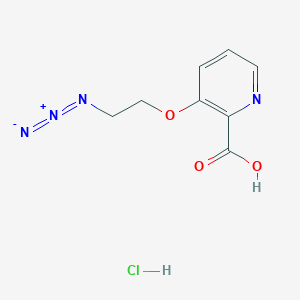
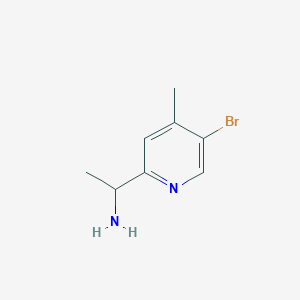
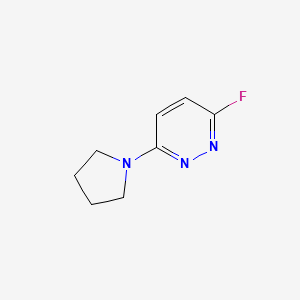
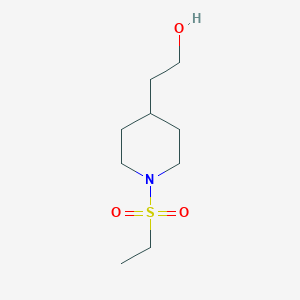
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)
